(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
Description
This compound features a thiazole core substituted at position 2 with a 4-(2,4-dimethylphenyl) group and at position 3 with an (E)-configured acrylonitrile moiety linked to a 2,5-dimethoxyaniline substituent. The E-configuration ensures conjugation across the acrylonitrile system, influencing electronic properties and biological interactions.
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyanilino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-14-5-7-18(15(2)9-14)20-13-28-22(25-20)16(11-23)12-24-19-10-17(26-3)6-8-21(19)27-4/h5-10,12-13,24H,1-4H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGOJNHTZZUESF-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)OC)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)OC)OC)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring and a methoxy-substituted phenyl group, which are critical for its biological activity. The presence of electron-donating groups enhances its potency against various cancer cell lines.
Research indicates that the compound exhibits significant anticancer activity through multiple pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating death receptors such as Fas and DR3. This was demonstrated in studies where treatment led to increased expression of pro-apoptotic proteins like Bax and cleaved caspases while decreasing anti-apoptotic proteins like Bcl-2 .
- Inhibition of Key Signaling Pathways : The compound also inhibits critical signaling pathways involved in cancer progression, including STAT3 and NF-κB. This dual inhibition enhances its effectiveness in promoting cancer cell death .
- Cytotoxicity : The cytotoxic effects were evaluated using various cancer cell lines, showing IC50 values indicating potent activity. For instance, similar thiazole derivatives have demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for cytotoxic activity; modifications to this ring can significantly alter potency.
- Methoxy Substituents : The presence and position of methoxy groups on the phenyl rings enhance solubility and biological activity.
- Dimethyl Substitution : Methyl groups at specific positions on the phenyl ring have been correlated with increased potency against various cancer types .
Case Studies
Several studies have focused on the anticancer potential of compounds similar to this compound:
- Colon Cancer Models : In vitro studies using HCT116 and SW480 colon cancer cell lines demonstrated that the compound induces apoptosis in a dose-dependent manner. The highest concentrations resulted in apoptosis rates exceeding 60% .
- Comparative Studies : Analogous compounds with similar structures were tested across various cancer cell lines, showing promising results that suggest a potential for clinical application. For example, thiazole derivatives have been shown to outperform traditional chemotherapeutics like doxorubicin in specific assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Substituent Effects on Aromatic Rings
- 2,5-Dimethoxyphenyl vs. Halogenated/Substituted Phenyl Groups: Carbazole-based cyanochalcones (e.g., (E)-2-(9H-Carbazole-9-carbonyl)-3-(3-chloro-4-methoxyphenyl)acrylonitrile) exhibit varied yields (56–84%) depending on substituents. Chloro and fluoro groups () may enhance reactivity or steric effects compared to the dimethyl/methoxy groups in the target compound . Thiazole derivatives with fluorophenyl groups (e.g., compounds 4 and 5 in ) display isostructural triclinic packing, whereas the target’s 2,4-dimethylphenyl group likely alters crystal symmetry and solubility .
2.2 Core Heterocycle Variations
- Thiazole vs. Carbazole/Coumarin Cores: Carbazole-linked acrylonitriles () show moderate yields (56–84%) and are evaluated for tubulin inhibition. In contrast, coumarin-thiazole hybrids (e.g., compound 13 in ) demonstrate α-glucosidase inhibitory activity (64% yield), highlighting the role of heterocycle choice in bioactivity .
2.3 Stereoelectronic and Structural Features
- E-Configuration and Conjugation: The E-configuration in the target compound maximizes π-conjugation, similar to (E)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (). This configuration enhances stability and electronic delocalization, critical for interactions in biological systems . Resonance-assisted hydrogen bonding (RAHB), observed in (2E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)acrylonitrile (), is absent in the target compound due to its lack of sulfonyl groups. Instead, the dimethylphenyl group may promote hydrophobic interactions .
Key Findings and Implications
- Substituent-Driven Bioactivity : Halogenated or methoxy groups (e.g., ) often enhance biological targeting, whereas the target’s dimethyl/methoxy groups may prioritize metabolic stability .
- Structural Rigidity : The E-configuration and thiazole core in the target compound likely improve binding affinity compared to more flexible analogues (e.g., ) .
- Synthetic Feasibility: The target’s structure suggests compatibility with high-yield protocols used for carbazole-cyanochalcones, though crystallography data (e.g., ) would clarify packing behavior .
Q & A
Basic Research Question
- Spectroscopic characterization :
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., ±0.3% deviation) .
- Computational validation : DFT calculations (e.g., Gaussian) predict optimized geometries and vibrational frequencies, cross-validated with experimental IR/NMR .
What in vitro assays are recommended to evaluate the biological activity of this compound, particularly for antimicrobial or anti-inflammatory applications?
Basic Research Question
- Antimicrobial screening :
- Anti-inflammatory activity :
How should researchers address contradictory data in synthetic yields or biological activity across studies?
Advanced Research Question
- Yield discrepancies :
- Biological variability :
What strategies are effective for establishing structure-activity relationships (SAR) in analogues of this compound?
Advanced Research Question
- Core modifications :
- Pharmacophore mapping :
How can computational tools predict the pharmacokinetic properties and toxicity of this compound?
Advanced Research Question
- ADMET prediction :
- SwissADME : Predict moderate bioavailability (TPSA ~90 Ų, LogP ~3.5) and blood-brain barrier impermeability .
- ProTox-II : Screen for hepatotoxicity (CYP3A4 inhibition) and mutagenicity (Ames test alerts) .
- Metabolite identification :
- GLORYx : Simulate phase I metabolism (e.g., demethylation of methoxy groups) and potential reactive intermediates .
What experimental controls are critical when assessing this compound’s mechanism of action in cellular assays?
Advanced Research Question
- Cytotoxicity controls :
- MTT assay : Ensure IC₅₀ values for target cells (e.g., cancer lines) are >10× lower than antimicrobial MICs to confirm selectivity .
- Enzyme inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
